(((4-(Phenylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile
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Overview
Description
(((4-(Phenylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile is a synthetic organic compound. It features a unique structure, marked by two phenylamino groups connected through a methylene bridge to a dicarbonitrile moiety. This compound holds potential in various fields of scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the nucleophilic substitution reactions of 4-nitrobenzene derivatives, followed by reduction to produce the phenylamino intermediates. The dicarbonitrile component can be introduced through a condensation reaction using a suitable methylene donor.
Industrial Production Methods: Industrial synthesis often incorporates these routes on a larger scale, optimizing yield and purity through precise control of reaction conditions like temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidative cleavage, breaking down into simpler units.
Reduction: The nitrile groups can be reduced to amines under specific conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions Used:
Oxidation: Potassium permanganate or other strong oxidizers.
Reduction: Hydrogen gas over palladium or other reducing agents.
Substitution: Halogenating agents or nucleophiles for aromatic substitutions.
Major Products Formed:
Oxidation: Benzene derivatives and dicarbonitrile fragments.
Reduction: Diamines and related compounds.
Substitution: Halogenated aromatics and other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in organic synthesis, this compound is valuable in creating more complex molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: In biological research, its derivatives may function as enzyme inhibitors or binding agents in various biochemical pathways.
Medicine: Potential medicinal applications include anti-cancer agents, where it interacts with cellular mechanisms to inhibit tumor growth.
Industry: Utilized in the production of dyes and pigments, offering stability and vibrant coloration.
Mechanism of Action
Mechanism by Which It Exerts Its Effects: The compound primarily functions through its ability to interact with nucleophiles and electrophiles, facilitating various synthetic transformations. In biological systems, it may disrupt enzyme activity or interfere with DNA replication.
Molecular Targets and Pathways Involved: Targets include enzymes involved in cellular replication, and pathways related to oxidative stress and molecular signaling.
Comparison with Similar Compounds
4-(Dimethylamino)phenyl derivatives
4-(Methoxy)phenyl derivatives
4-(Nitrophenyl) derivatives
This compound stands out due to its versatile applications and distinctive structure, making it a valuable asset in various research and industrial domains.
Properties
IUPAC Name |
2-[(4-anilinoanilino)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c17-10-13(11-18)12-19-14-6-8-16(9-7-14)20-15-4-2-1-3-5-15/h1-9,12,19-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPRGBAKHFXWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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